molecular formula C11H14N4O4 B3279228 (2R,3R,4R,5R)-5-(hydroxymethyl)-3-methyl-2-purin-9-yloxolane-3,4-diol CAS No. 690269-86-4

(2R,3R,4R,5R)-5-(hydroxymethyl)-3-methyl-2-purin-9-yloxolane-3,4-diol

Cat. No. B3279228
CAS RN: 690269-86-4
M. Wt: 266.25 g/mol
InChI Key: HAUCHRMUNOHPHD-YJFSRANCSA-N
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Description

(2R,3R,4R,5R)-5-(hydroxymethyl)-3-methyl-2-purin-9-yloxolane-3,4-diol is a nucleoside analog that has been extensively studied for its potential applications in scientific research. The compound is commonly referred to as 2'-deoxyribonucleoside and has been found to have a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2'-deoxyribonucleoside involves the incorporation of the compound into DNA during replication. The hydroxymethyl group attached to the ribose sugar of the compound allows it to form a covalent bond with the phosphate group of the nucleotide. This covalent bond prevents the further elongation of the DNA chain, leading to the inhibition of DNA replication.
Biochemical and Physiological Effects:
2'-deoxyribonucleoside has a wide range of biochemical and physiological effects. The compound has been found to be cytotoxic to cancer cells, making it a potential candidate for the development of new cancer therapies. It has also been found to have antiviral properties, making it useful in the treatment of viral infections. The compound has been found to have immunomodulatory effects, making it useful in the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2'-deoxyribonucleoside in lab experiments is that it is a relatively stable compound that can be easily synthesized. The compound is also relatively inexpensive, making it accessible to researchers on a budget. One of the limitations of using 2'-deoxyribonucleoside in lab experiments is that it can be toxic to cells at high concentrations. This toxicity can make it difficult to use the compound in certain experiments.

Future Directions

There are several future directions for the study of 2'-deoxyribonucleoside. One potential direction is the development of new cancer therapies that target the compound's cytotoxic properties. Another potential direction is the development of new antiviral drugs that target the compound's ability to inhibit viral replication. Additionally, the compound's immunomodulatory effects could be further studied to develop new treatments for autoimmune diseases.

Scientific Research Applications

2'-deoxyribonucleoside has been extensively studied for its potential applications in scientific research. The compound has been found to be useful in the study of DNA replication, DNA repair, and gene expression. It has also been used in the development of new cancer therapies and antiviral drugs. The compound has been found to be effective in inhibiting the replication of viruses such as HIV and hepatitis B.

properties

IUPAC Name

(2R,3R,4R,5R)-5-(hydroxymethyl)-3-methyl-2-purin-9-yloxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O4/c1-11(18)8(17)7(3-16)19-10(11)15-5-14-6-2-12-4-13-9(6)15/h2,4-5,7-8,10,16-18H,3H2,1H3/t7-,8-,10-,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAUCHRMUNOHPHD-YJFSRANCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(OC1N2C=NC3=CN=CN=C32)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=CN=CN=C32)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R,4R,5R)-5-(hydroxymethyl)-3-methyl-2-purin-9-yloxolane-3,4-diol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3R,4R,5R)-5-(hydroxymethyl)-3-methyl-2-purin-9-yloxolane-3,4-diol
Reactant of Route 2
(2R,3R,4R,5R)-5-(hydroxymethyl)-3-methyl-2-purin-9-yloxolane-3,4-diol
Reactant of Route 3
(2R,3R,4R,5R)-5-(hydroxymethyl)-3-methyl-2-purin-9-yloxolane-3,4-diol
Reactant of Route 4
(2R,3R,4R,5R)-5-(hydroxymethyl)-3-methyl-2-purin-9-yloxolane-3,4-diol
Reactant of Route 5
(2R,3R,4R,5R)-5-(hydroxymethyl)-3-methyl-2-purin-9-yloxolane-3,4-diol
Reactant of Route 6
(2R,3R,4R,5R)-5-(hydroxymethyl)-3-methyl-2-purin-9-yloxolane-3,4-diol

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